molecular formula C20H30O2 B027229 Daturabietatriene CAS No. 65894-41-9

Daturabietatriene

Cat. No. B027229
CAS RN: 65894-41-9
M. Wt: 302.5 g/mol
InChI Key: FKCPLBHSZGVMNG-YSIASYRMSA-N
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Description

Daturabietatriene is a tricyclic diterpene that has been identified and isolated from the steam bark of Datura metel Linn. It, along with other compounds such as daturasterol, b-sitosterol, and atropine, contributes to the chemical diversity and potential bioactivity of this plant. The molecular structure and properties of daturabietatriene have been elucidated through spectral data analyses and chemical reactions (Mohd. Ali & M. Shuaib, 1996).

Synthesis Analysis

The synthesis of daturabietatriene involves complex organic reactions that lead to its tricyclic structure. Although specific synthesis pathways for daturabietatriene are not detailed in the literature available, the process typically involves the isolation from natural sources followed by structural elucidation using various spectral techniques. The compound's synthesis reflects its natural occurrence and the chemical intricacy of Datura metel Linn's secondary metabolites.

Molecular Structure Analysis

Daturabietatriene has been characterized by its tricyclic diterpene structure. This molecular configuration is significant as it determines the compound's chemical behavior and potential interactions with biological systems. The elucidation of its structure is based on spectral data analyses, including NMR and MS, which provide insights into the compound's atomic arrangement and functional groups (Mohd. Ali & M. Shuaib, 1996).

Scientific Research Applications

  • Ethnobotanical and Hallucinogenic Research : Daturabietatriene, known for its hallucinogenic properties, has applications in botanical research and ethnobotanical uses, as explored in a study titled "The Genus Datura: From Research Subject to Powerful Hallucinogen" by K. Bonde (1998) (Bonde, 1998).

  • Neurobiological Effects : A study, "Chronic effect of datura (seed) extract on the brain of albino rats," by S. S. Hasan and A. K. Kushwaha (1987), found that chronic treatment with Datura extract affects brain lipid peroxidase and catalase activity, indicating neurobiological implications (Hasan & Kushwaha, 1987).

  • Alkaloid Diversity for Natural Product Discovery : Daturabietatriene's significant diversity in alkaloids, including tropane, indole, beta-carboline, and pyrrolidine, makes it a valuable study organism for disciplines like pharmacology and toxicology. This was detailed in "Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery" by Maris A. Cinelli and A. D. Jones (2021) (Cinelli & Jones, 2021).

  • Biomedical Research : The study "Amino acids profiling in Datura stramonium and study of their variations after inoculation with plant growth promoting Rhizobacteria" by Bilal Rahmoune et al. (2019) suggests that Datura stramonium's amino acids can offer new perspectives in biological, medicinal, and pharmaceutical research (Rahmoune et al., 2019).

  • Toxicological Studies : The paper "Acute psychoactive and toxic effects of D. metel on mice explained by 1H NMR based metabolomics approach" by Yonghong Fu et al. (2017) examines how Datura metel extract can induce brain and liver injury in mice, contributing to studies in toxicology (Fu et al., 2017).

  • Antitumor and Other Medicinal Properties : The review "Rediscovering the medicinal properties of Datura sp." by Neeraj O. Maheshwari, Ayesha Khan, and B. Chopade (2013) highlights Daturabietatriene's antitumor, cytotoxic, anti-inflammatory, antibacterial, hepatoprotective, sedative, cytostatic, and immunosuppressive activities (Maheshwari, Khan, & Chopade, 2013).

Safety And Hazards

Daturabietatriene should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, measures should be taken to prevent further spillage or leakage . If inhaled or ingested, immediate medical attention is required .

properties

IUPAC Name

2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCPLBHSZGVMNG-YSIASYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daturabietatriene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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